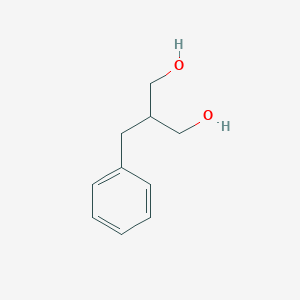

2-Benzyl-1,3-propanediol

Vue d'ensemble

Description

2-Benzyl-1,3-propanediol is a glycerol derivative used in the preparation of glycerides and their phosphonate analogs as potent inhibitors of lipase . It is also employed in the synthesis of a cyclopropyl chiron used in the preparation of 2,3-methanoamino acids .

Synthesis Analysis

The synthesis of 2-Benzyl-1,3-propanediol involves various methods. One method involves the use of silica gel column chromatography . Another method involves the enzymatic esterification of the prochiral substrate, 2-benzyl-1,3-propanediol, in solvent media .

Molecular Structure Analysis

The molecular structure of 2-Benzyl-1,3-propanediol has been studied using various methods. The FT-IR, 13C, and 1H-NMR spectra of the molecule were recorded theoretically and compared with experimental results . The compound’s electronic properties were analyzed via the highest occupied molecular orbital and the lowest unoccupied molecular orbital .

Chemical Reactions Analysis

The chemical reactions involving 2-Benzyl-1,3-propanediol have been studied. For instance, the enzymatic esterification of the prochiral substrate, 2-benzyl-1,3-propanediol, has been studied in solvent media . Another study showed that 1,3 propanediol gave better thermic profile compared to propylene glycol and glycerol, showing less thermal decomposition by-products .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Benzyl-1,3-propanediol have been analyzed. It has been found that the molecular size and other physical properties exhibited a moderate contribution to the adsorption of hydrophilic compounds . Moreover, 1,3 propanediol was found to give to nicotine a more basic environment ensuring a high level of free base nicotine form .

Applications De Recherche Scientifique

Enzymatic Asymmetrization

The enzymatic esterification of the prochiral substrate, 2-benzyl-1,3-propanediol, has been studied in solvent media. Among the five tested lipases, Lipozyme and Novozym 435 led to higher reaction rates . This process is used in the production of chiral compounds, which are important in the pharmaceutical industry .

Production of 1,2-Propanediol

2-Benzyl-1,3-propanediol can be used in the production of 1,2-propanediol . This compound is a significant challenge for the chemical industry due to the increasing demand for this versatile product and the pro-ecological regulatory actions .

Use in Polyurethane Dispersions

In 2012, Schirp et al. reported the use of 2-Benzyl-1,3-propanediol as a diol component in polyurethane (PU) dispersions derived from fatty acid-derived polyester polyols . Polyurethane dispersions are used in a variety of applications, including coatings, adhesives, and sealants .

Heat Transfer Nanofluids

New potential applications include its use in heat transfer nanofluids . These are engineered colloidal suspensions of nanoparticles in a base fluid, designed to enhance thermal conductivity .

Conversion of Plastics into Monomers

Another potential application is in research on converting plastics into monomers for reuse . This is a significant area of research given the environmental impact of plastic waste .

Eco-friendly Deep Eutectic Solvents

1,2-Propanediol, which can be produced from 2-Benzyl-1,3-propanediol, is used as eco-friendly deep eutectic solvents . These are a type of ionic liquid with potential applications in green chemistry .

Wood Preservation Formulations

It is also used for wood preservation formulations using metal nanoparticles . This is an important area of research for the preservation and protection of wood from decay and insects .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 2-Benzyl-1,3-propanediol is the enzymatic esterification process . This compound acts as a substrate for certain lipases, such as Lipozyme and Novozym 435 . These enzymes play a crucial role in the esterification of the prochiral substrate, 2-benzyl-1,3-propanediol .

Mode of Action

2-Benzyl-1,3-propanediol interacts with its targets, the lipases, through an esterification process . The compound is a prochiral substrate, meaning it has the potential to be converted into a chiral or optically active product through enzymatic action . Among the tested lipases, Lipozyme and Novozym 435 led to higher reaction rates . Novozym 435 catalyzed faster reactions at low water activity and in solvents having log P above 2 .

Biochemical Pathways

The enzymatic esterification of 2-Benzyl-1,3-propanediol affects the biochemical pathways related to the production of propanediols . The compound’s interaction with lipases leads to the formation of both ® and (S) products . This process is part of the broader pathway of enzymatic asymmetrization, which has been studied extensively in solvent media .

Pharmacokinetics

The compound’s interaction with lipases and its role in enzymatic esterification suggest that it may have unique bioavailability characteristics influenced by factors such as water activity and solvent properties .

Result of Action

The enzymatic esterification of 2-Benzyl-1,3-propanediol results in the formation of both ® and (S) products . The reaction rates for the formation of both ® and (S) products present an optimum at a water activity of 0.22 .

Action Environment

The action of 2-Benzyl-1,3-propanediol is influenced by environmental factors such as water activity and solvent properties . For instance, Novozym 435 catalyzes faster reactions at low water activity and in solvents having log P above 2 . When using Lipozyme in toluene, the prochiral selectivity increases with the water activity .

Propriétés

IUPAC Name |

2-benzylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODRGECCKZZTEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-1,3-propanediol | |

CAS RN |

2612-30-8 | |

| Record name | 2-benzylpropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How can 2-Benzyl-1,3-propanediol be synthesized asymmetrically?

A: Both enantiomers of 2-Benzyl-1,3-propanediol can be obtained through the enzymatic desymmetrization of its precursor, 2-benzyl-1,3-propanediol. This method utilizes enzymes like lipases to selectively modify one of the two identical functional groups in the prochiral 2-benzyl-1,3-propanediol molecule. [, , , ] This approach provides access to enantiomerically pure building blocks for synthesizing compounds like ecadotril and dexecadotril, potent inhibitors of neutral endopeptidase (NEP). []

Q2: Can temperature influence the enantioselectivity of reactions involving 2-Benzyl-1,3-propanediol?

A: Research shows that temperature significantly impacts the enantioselectivity of both chemo-catalyzed and enzyme-catalyzed acylation reactions involving 2-Benzyl-1,3-propanediol. [, ] Studies using lipases from Candida antarctica and lipase PS, as well as L-proline-based diamines, revealed that the enantiomeric ratio (E) of the reaction is temperature-dependent. [] This effect is attributed to temperature-dependent clustering effects in the solvent, highlighting the importance of considering these factors in reaction optimization.

Q3: Are there any applications of 2-Benzyl-1,3-propanediol derivatives in medicinal chemistry?

A: Yes, derivatives of 2-Benzyl-1,3-propanediol have shown promise in medicinal chemistry. For example, researchers have explored the use of enzymatic desymmetrization of prochiral 2-benzyl-1,3-propanediol derivatives to synthesize novel phosphorylated tyrosine analogues. [] These analogues could potentially serve as tools for studying tyrosine phosphorylation, a crucial process in cellular signaling.

Q4: What is the role of 2-Benzyl-1,3-propanediol in the synthesis of homoisoflavanones?

A: Optically active 2-benzyl-1,3-propanediol monoacetates, obtained through lipase-catalyzed enantioselective reactions, serve as valuable starting materials for synthesizing both (R)- and (S)-enantiomers of 3-benzyl-4-chromanone (homoisoflavanone). [] This demonstrates the utility of 2-Benzyl-1,3-propanediol as a chiral building block in organic synthesis, particularly for accessing biologically relevant compounds like homoisoflavanones, which exhibit various pharmacological activities.

Q5: What happens when styrene epoxides react with diborane?

A: The reaction of sterically crowded styrene epoxides, like 2-methyl-1-phenylpropene oxide, with diborane results in the formation of diols. [] For instance, 2-methyl-1-phenylpropene oxide reacts with diborane to yield 2-methyl-1-phenylpropane-1,3-diol as the major product, with the threo isomer being predominant. [] This reaction provides insights into the regioselectivity and stereoselectivity of diborane additions to epoxides.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid](/img/structure/B49443.png)